Atl-801

Description

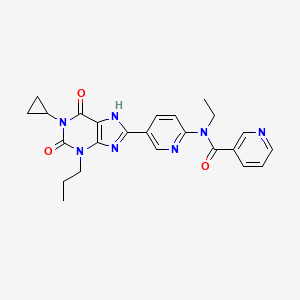

Structure

3D Structure

Properties

CAS No. |

1000005-71-9 |

|---|---|

Molecular Formula |

C24H25N7O3 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)-2-pyridinyl]-N-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C24H25N7O3/c1-3-12-30-21-19(23(33)31(24(30)34)17-8-9-17)27-20(28-21)15-7-10-18(26-14-15)29(4-2)22(32)16-6-5-11-25-13-16/h5-7,10-11,13-14,17H,3-4,8-9,12H2,1-2H3,(H,27,28) |

InChI Key |

WULKGVCEOREGQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ATL-801; ATL801; ATL 801 |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Profile of ALZ-801 and Tramiprosate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on ALZ-801 (valiltramiprosate) and its active moiety, tramiprosate. The document focuses on the core mechanism of action, efficacy, pharmacokinetics, and safety of these compounds, with a particular emphasis on their role as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.

Core Mechanism of Action: Inhibition of Amyloid-β Oligomerization

Both tramiprosate and its prodrug, ALZ-801, exert their primary therapeutic effect by directly interacting with soluble amyloid-beta (Aβ) monomers, particularly the more aggregation-prone Aβ42 peptide. This interaction prevents the initial misfolding and subsequent aggregation of Aβ monomers into neurotoxic soluble oligomers.[1][2][3] This upstream mechanism of action is a key differentiator from many other anti-amyloid therapies that target downstream aggregates like fibrils and plaques.[4]

Preclinical studies have demonstrated that tramiprosate binds to key amino acid residues on the Aβ42 monomer, including Lys16, Lys28, and Asp23.[2] This binding stabilizes the monomer in a conformation that is less prone to aggregation, effectively inhibiting the formation of the toxic oligomeric species that are strongly implicated in synaptic dysfunction and neuronal injury. A 1000-fold molar excess of tramiprosate to Aβ42 has been shown to completely prevent the formation of Aβ42 oligomers in vitro.

The following diagram illustrates the proposed mechanism of action:

References

- 1. ALZ-801 | ALZFORUM [alzforum.org]

- 2. alzheon.com [alzheon.com]

- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ALZ-801's Effect on Amyloid-Beta Oligomer Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALZ-801 (valiltramiprosate) is an orally administered investigational agent for the treatment of Alzheimer's disease (AD). It is a pro-drug of tramiprosate, a small molecule designed to inhibit the formation of neurotoxic amyloid-beta (Aβ) oligomers, a key driver of AD pathogenesis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of ALZ-801, with a specific focus on its inhibitory effects on Aβ oligomer formation. The document summarizes quantitative data from pivotal preclinical and clinical studies, offers detailed methodologies for key experimental assays, and includes visualizations of the core mechanism and experimental workflows.

Core Mechanism of Action: Targeting Amyloid-Beta Oligomerization

ALZ-801's therapeutic strategy is centered on intervening at the earliest stages of the amyloid cascade. Its active form, tramiprosate, directly interacts with soluble Aβ monomers, particularly the aggregation-prone Aβ42 peptide, to prevent their assembly into toxic oligomers.[2][3]

Molecular Interaction with Aβ Monomers

Tramiprosate employs a novel "enveloping" mechanism, where multiple molecules of tramiprosate interact with a single Aβ42 monomer in a multi-ligand fashion.[4] This interaction stabilizes the Aβ42 monomer, preventing the conformational changes required for aggregation. Key binding sites on the Aβ42 peptide include the amino acid residues Lys16, Lys28, and Asp23, which are crucial for the formation of oligomer seeds and subsequent neurotoxicity. By engaging these sites, tramiprosate effectively sequesters Aβ monomers, rendering them incapable of participating in the aggregation pathway.

Inhibition of Oligomer Formation and Fibril Elongation

By stabilizing Aβ monomers, ALZ-801 acts upstream to inhibit the formation of soluble Aβ oligomers, which are widely considered to be the most neurotoxic species in the pathophysiology of AD. This primary action consequently prevents the downstream events of the amyloid cascade, including the formation of larger protofibrils and the deposition of insoluble amyloid plaques. Preclinical research has demonstrated that ALZ-801 not only curtails the initial nucleation of Aβ aggregates but also impedes the elongation of existing fibrils.

Visualized Mechanism of Action

Caption: ALZ-801's mechanism of action.

Summary of Quantitative Data

The following tables provide a structured summary of key quantitative results from preclinical and clinical investigations of ALZ-801.

Preclinical In Vitro Data

| Assay | Key Finding |

| Thioflavin T (ThT) Assay | ALZ-801 increased the lag time and decreased the fluorescence signal, indicating inhibition of Aβ42 fibril formation. |

| Transmission Electron Microscopy (TEM) | A dose-dependent reduction in the formation of Aβ42 fibrils was observed with ALZ-801 treatment. |

| High-Speed Atomic Force Microscopy (HS-AFM) | ALZ-801 inhibited the elongation of Aβ42 fibrils from seeds and promoted the formation of larger, less fibrillar globular aggregates. |

| MTT and LDH Assays | ALZ-801 demonstrated a protective effect against cytotoxicity induced by low-molecular-weight Aβ42 in SH-SY5Y cells. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Tramiprosate was shown to bind to Aβ42 monomers in a multi-ligand manner, completely inhibiting oligomer formation at a 1,000-fold molar excess. |

Clinical Biomarker Data (Phase 2 Study - NCT04693520)

| Biomarker | Timepoint | Result vs. Baseline | p-value | Reference |

| Plasma p-tau181 | 52 weeks | -41% | 0.016 | |

| 104 weeks | -31% to -43% | 0.045 | ||

| Plasma Aβ42 | 52 weeks | -5% | 0.002 | |

| 104 weeks | ~ -4% | 0.042 | ||

| Plasma Aβ40 | 52 weeks | -5% | 0.005 | |

| Hippocampal Atrophy | 104 weeks | ~28% less than matched ADNI controls | N/A |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of ALZ-801 on Aβ oligomer formation.

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the kinetics of Aβ fibril formation and assess the inhibitory activity of ALZ-801.

Protocol:

-

Reagent Preparation: A stock solution of ThT is prepared in a suitable buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0) and filtered. Aβ42 monomers are prepared by dissolving synthetic peptide in a disaggregating solvent like HFIP, followed by evaporation and resuspension in a buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Aβ42 monomers are mixed with varying concentrations of ALZ-801 or a vehicle control. ThT working solution is added to each well.

-

Data Acquisition: Fluorescence is monitored over time using a plate reader with excitation and emission wavelengths of approximately 440 nm and 482 nm, respectively. Readings are taken at regular intervals to generate a kinetic curve.

-

Analysis: The lag time for nucleation and the maximum fluorescence intensity are calculated to quantify the extent of fibril formation and the inhibitory effect of ALZ-801.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Aβ aggregates formed in the presence or absence of ALZ-801.

Protocol:

-

Sample Preparation: Aβ42 is incubated under aggregating conditions with and without ALZ-801.

-

Grid Preparation: An aliquot of the incubated sample is applied to a carbon-coated copper grid.

-

Negative Staining: The grid is stained with a solution of 2% uranyl acetate to enhance contrast.

-

Imaging: The grid is examined under a transmission electron microscope to visualize the morphology of Aβ aggregates, distinguishing between monomers, oligomers, and fibrils.

High-Speed Atomic Force Microscopy (HS-AFM)

Objective: To observe the real-time dynamics of Aβ aggregation at the single-molecule level.

Protocol:

-

Sample Preparation: A solution of Aβ42 monomers, with or without ALZ-801, is prepared.

-

Imaging: A small volume of the sample is deposited onto a mica substrate, and the aggregation process is imaged in real-time using a high-speed atomic force microscope.

-

Analysis: Time-lapse images are analyzed to characterize the structural evolution of Aβ aggregates and the influence of ALZ-801 on this process.

Cell Viability (MTT) and Cytotoxicity (LDH) Assays

Objective: To evaluate the protective effects of ALZ-801 against Aβ-induced neurotoxicity.

Protocol:

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 96-well plate.

-

Treatment: Cells are exposed to pre-aggregated Aβ42 oligomers in the presence or absence of ALZ-801.

-

MTT Assay: After incubation, MTT reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is quantified by measuring absorbance at ~570 nm.

-

LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured using a colorimetric assay, with absorbance read at ~490 nm.

Clinical Trial Protocols (Phase 2 & 3)

The Phase 2 (NCT04693520) and Phase 3 APOLLOE4 (NCT04770220) trials were designed to assess the efficacy and safety of ALZ-801 in individuals with early AD.

-

Phase 2 Study (NCT04693520): This open-label study evaluated the effects of 265 mg of ALZ-801 twice daily in APOE4 carriers. The primary endpoint was the change in plasma p-tau181 levels over 104 weeks.

-

Phase 3 APOLLOE4 Study (NCT04770220): This double-blind, placebo-controlled trial enrolled APOE4/4 homozygotes with early AD. The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 13) over 78 weeks.

Visualizations of Experimental Workflows

In Vitro Aβ Aggregation and Inhibition Assay Workflow

Caption: Workflow for in vitro Aβ aggregation assays.

Cell-Based Aβ Cytotoxicity Assay Workflow

Caption: Workflow for cell-based cytotoxicity assays.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ALZ-801 in Preventing Amyloid Plaque Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALZ-801 (valiltramiprosate) is an investigational oral disease-modifying therapy for Alzheimer's disease (AD) that targets the initial stages of amyloid pathology. As a prodrug of tramiprosate, ALZ-801 is designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of AD. This technical guide provides an in-depth overview of the mechanism of action of ALZ-801, supported by quantitative data from clinical trials and detailed experimental protocols. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of Alzheimer's therapeutics.

Introduction: The Amyloid Cascade and the Rationale for ALZ-801

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid form (Aβ42), is the primary trigger for the pathological cascade in AD, leading to the formation of senile plaques, neurofibrillary tangles, and ultimately, neuronal death and cognitive decline. Soluble Aβ oligomers, which are intermediates in the aggregation process, are considered to be the most neurotoxic species.

ALZ-801 is a novel therapeutic agent that intervenes at the earliest stage of this cascade. It is an oral small molecule that acts as a prodrug, delivering high and consistent levels of its active agent, tramiprosate, to the brain. Tramiprosate is designed to bind to soluble Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers and subsequent plaque formation. This upstream mechanism of action offers a potentially safer and more effective approach to disease modification compared to agents that target downstream amyloid aggregates. A key focus of the clinical development of ALZ-801 has been on patients who are homozygous for the apolipoprotein E4 allele (APOE4/4), a genetic background associated with a higher risk and earlier onset of AD, as well as a greater amyloid plaque burden.

Mechanism of Action of ALZ-801

ALZ-801, or valiltramiprosate, is an L-valine conjugate of tramiprosate (3-amino-1-propanesulfonic acid). This prodrug formulation enhances the oral bioavailability and reduces the gastrointestinal side effects associated with tramiprosate. Following oral administration, ALZ-801 is rapidly absorbed and converted to tramiprosate.

The active moiety, tramiprosate, is a small, polar molecule that readily crosses the blood-brain barrier. Its mechanism of action is centered on its ability to bind to the lysine residues of soluble Aβ42 monomers. This interaction stabilizes the monomeric form of Aβ42, preventing the conformational changes necessary for the formation of neurotoxic oligomers. By inhibiting the initial step of aggregation, ALZ-801 aims to prevent the entire downstream cascade of plaque formation and neurodegeneration.

Quantitative Data from Clinical Trials

The clinical development program for ALZ-801 has generated significant data on its effects on biomarkers of AD pathology and cognitive function. The following tables summarize key quantitative findings from the Phase 2 biomarker study (NCT04693520) and the Phase 3 APOLLOE4 trial (NCT04770220).

Phase 2 Biomarker Study (NCT04693520) in APOE4 Carriers

Table 1: Plasma Biomarker Changes from Baseline at 104 Weeks

| Biomarker | Mean Change from Baseline (%) | p-value |

| p-tau181 | -31% | 0.045 |

| Aβ42 | -4% | 0.042 |

| Aβ40 | -5% | 0.005 |

Table 2: Change in Hippocampal Volume at 104 Weeks

| Group | Mean Change in Hippocampal Volume (%) |

| ALZ-801 Treated | -3.6% |

| Matched ADNI Control | -5.0% |

Table 3: Cognitive Outcomes at 104 Weeks

| Cognitive Measure | Mean Change from Baseline |

| Rey Auditory Verbal Learning Test (RAVLT) | Stable (above baseline) |

| Digit Symbol Substitution Test (DSST) | Stable (above baseline) |

Phase 3 APOLLOE4 Trial (NCT04770220) in APOE4/4 Homozygotes

Table 4: Cognitive Outcomes at 78 Weeks (Overall Population)

| Cognitive Measure | ALZ-801 (LS Mean Change) | Placebo (LS Mean Change) | Difference (ALZ-801 - Placebo) | p-value |

| ADAS-Cog13 | 4.0 | 4.5 | -0.5 | 0.607 |

| CDR-SB | 1.0 | 1.3 | -0.3 | 0.309 |

Table 5: Cognitive Outcomes at 78 Weeks (Mild Cognitive Impairment Subgroup)

| Cognitive Measure | Benefit vs. Placebo (%) |

| ADAS-Cog13 | 52% |

Table 6: Brain Volume Changes at 78 Weeks (Overall Population)

| Brain Region | Slowing of Atrophy vs. Placebo (%) |

| Hippocampal Volume | 18% |

| Cortical Thickness (Whole Brain) | 20% |

| Whole Brain Volume | 16% |

Experimental Protocols

Clinical Trial Design and Patient Population

The Phase 2 study (NCT04693520) was a single-arm, open-label trial that enrolled 84 participants with early AD who were carriers of at least one APOE4 allele.[1] The Phase 3 APOLLOE4 trial (NCT04770220) was a randomized, double-blind, placebo-controlled study that enrolled 325 participants with early AD who were homozygous for the APOE4 allele.[2] In both trials, participants received 265 mg of ALZ-801 twice daily.[1][2]

Cognitive Assessments

The primary cognitive endpoint in the APOLLOE4 trial was the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13-item version (ADAS-Cog13).[3] This is a standardized, validated instrument used to assess the severity of cognitive impairment in AD. It evaluates several cognitive domains, including memory, language, and praxis. The scale is administered by a trained rater, and the total score ranges from 0 to 85, with higher scores indicating greater impairment.

Biomarker Analysis

Plasma concentrations of p-tau181, Aβ42, and Aβ40 were measured using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) platform. Blood samples were collected at baseline and at specified follow-up visits. The samples were processed to isolate plasma, which was then stored at -80°C until analysis. The assays utilize specific antibodies to capture and detect the target proteins, providing quantitative measurements of their concentrations.

Neuroimaging

Structural magnetic resonance imaging (MRI) was used to assess changes in brain volume, with a particular focus on the hippocampus. High-resolution T1-weighted images were acquired at baseline and follow-up. The volume of the hippocampus was determined using automated segmentation software, which identifies and measures the structure based on anatomical atlases. This provides a quantitative measure of hippocampal atrophy, a well-established biomarker of AD progression.

Discussion and Future Directions

The data from the ALZ-801 clinical trial program provide compelling evidence for its role in targeting the upstream mechanisms of amyloid pathology. The observed effects on plasma biomarkers, particularly the reduction in p-tau181, suggest a downstream consequence of inhibiting Aβ oligomer formation. The slowing of hippocampal atrophy further supports a neuroprotective effect.

While the Phase 3 APOLLOE4 trial did not meet its primary cognitive endpoint in the overall population, the prespecified analysis of patients with mild cognitive impairment showed a significant clinical benefit. This highlights the potential importance of early intervention in AD and suggests that ALZ-801 may be most effective in the earliest symptomatic stages of the disease.

The favorable safety profile of ALZ-801, notably the absence of amyloid-related imaging abnormalities (ARIA), is a significant advantage over antibody-based therapies that target aggregated amyloid. This makes ALZ-801 a promising candidate for long-term treatment and prevention strategies.

Future research will likely focus on further elucidating the long-term efficacy and safety of ALZ-801, as well as exploring its potential in broader AD populations beyond APOE4/4 homozygotes. The development of this oral, brain-penetrant agent represents a significant advancement in the pursuit of a safe and effective disease-modifying therapy for Alzheimer's disease.

References

- 1. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 3 trial of oral ALZ-801 in Early AD patients who are homozygous for the epsilon 4 variant of the Apolipoprotein E gene (APOE4/4) | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 3. Plasma Phospho-Tau-181 as a Diagnostic Aid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of ALZ-801 (Valiltramiprosate)

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALZ-801 (valiltramiprosate) is an investigational, oral, small-molecule prodrug of tramiprosate developed for the treatment of Alzheimer's disease (AD). Its primary neuroprotective mechanism is the inhibition of amyloid-beta (Aβ) aggregation, specifically targeting the formation of neurotoxic soluble Aβ oligomers.[1][2][3] This action is upstream of plaque formation and is believed to protect neurons from the synaptic damage that initiates the neurodegenerative cascade in AD.[1][4] Clinical development has focused on genetically-defined populations, particularly individuals homozygous for the apolipoprotein E4 allele (APOE4/4), who are at the highest genetic risk for AD. This document provides a detailed overview of ALZ-801's mechanism, key quantitative data from clinical trials, and the experimental protocols used to evaluate its effects.

Core Mechanism of Action: Inhibition of Aβ Oligomerization

The central hypothesis behind ALZ-801's neuroprotective effect is its ability to interfere with the initial, most toxic steps of the amyloid cascade. The active agent, tramiprosate (also known as homotaurine), binds to soluble Aβ42 monomers. This interaction stabilizes the monomeric conformation, preventing the misfolding and self-association required to form soluble neurotoxic oligomers. By preventing the formation of these oligomers, ALZ-801 acts upstream of other amyloid-targeting agents that focus on clearing aggregated plaques. The primary metabolite of both ALZ-801 and tramiprosate, 3-sulfopropanoic acid (3-SPA), is also an endogenous molecule that inhibits Aβ42 aggregation. This multi-faceted inhibition of the critical oligomerization step is believed to preserve synaptic function and confer a neuroprotective benefit.

Quantitative Data from Clinical Trials

Clinical trials have evaluated ALZ-801's effects on biomarkers of neurodegeneration and brain atrophy, primarily in APOE4 carriers. The data indicates target engagement and downstream neuroprotective effects.

Table 1: Effects on Plasma Biomarkers and Brain Atrophy (Phase 2, Open-Label Study)

This study evaluated ALZ-801 (265 mg twice daily) in 84 APOE4 carriers (homozygous and heterozygous) with early AD over 104 weeks.

| Outcome Measure | Duration | Result | Significance (p-value) | Citation |

| Plasma p-tau181 | 104 Weeks | 31% reduction from baseline | p = 0.045 | |

| 52 Weeks | 41% reduction from baseline | p = 0.016 | ||

| Hippocampal Volume Atrophy | 104 Weeks | ~25% reduction vs. matched ADNI controls | p = 0.0014 | |

| Plasma Aβ42 | 52 Weeks | 5% reduction from baseline | p = 0.002 |

Table 2: Effects on Brain Atrophy (APOLLOE4 Phase 3 Trial in APOE4/4 Homozygotes)

This pivotal trial assessed ALZ-801 in 325 APOE4/4 homozygous individuals with early AD. While the primary cognitive endpoint was not met in the overall population, significant neuroprotective effects on brain structure were observed.

| Imaging Endpoint (vs. Placebo) | Overall Population Benefit | Significance (p-value) | MCI Subgroup Benefit | Significance (p-value) | Citation |

| Hippocampal Volume | 18% | p = 0.0174 | 26% | p = 0.0042 | |

| Whole Brain Cortical Thickness | 20% | p = 0.0020 | 35% | p < 0.0001 | |

| Whole Brain Volume | 16% | p = 0.0400 | 22% | p = 0.0267 |

Key Experimental Protocols

The neuroprotective properties of ALZ-801 are assessed using a combination of in vitro biochemical assays and clinical biomarker analysis.

Protocol: In Vitro Aβ42 Aggregation Inhibition Assay

This protocol outlines a common method, the Thioflavin T (ThT) assay, to measure the inhibition of amyloid fibril formation.

-

Preparation of Aβ42 Monomers:

-

Reconstitute synthetic human Aβ42 peptide in a solvent like water to a stock concentration (e.g., 5 mg/mL).

-

Vortex vigorously to ensure solubilization into a monomeric state.

-

Dilute the stock solution into an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final working concentration (e.g., 20 µM).

-

-

Incubation:

-

In a microplate, combine the Aβ42 solution with varying concentrations of tramiprosate (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C with continuous shaking for a set period (e.g., 2.5 hours) to promote fibril formation.

-

-

Thioflavin T (ThT) Measurement:

-

Prepare a ThT solution in the assay buffer.

-

Add the ThT solution to each well of the incubation plate.

-

Measure fluorescence on a microplate spectrofluorometer with excitation at ~450 nm and emission at ~483 nm.

-

-

Data Analysis:

-

Normalize fluorescence readings to the vehicle control.

-

Calculate the percentage inhibition of aggregation for each tramiprosate concentration. A complete inhibition of oligomer formation has been observed at a 1000-fold molar excess of tramiprosate to Aβ42.

-

Protocol: Clinical Biomarker Analysis

This protocol describes the methodology for measuring key fluid biomarkers in clinical trials of ALZ-801.

-

Sample Collection and Processing:

-

Collect peripheral blood in EDTA tubes from participants at baseline and subsequent time points (e.g., 13, 26, 52, 104 weeks).

-

Centrifuge the blood samples to separate plasma.

-

Aliquot and store plasma at -80°C until analysis.

-

-

Immunoassay Analysis:

-

Thaw plasma samples on ice.

-

Use ultra-sensitive, automated immunoassay platforms for quantification.

-

Plasma p-tau181, Aβ42, Aβ40: Analyze using Single Molecule Array (Simoa) technology.

-

CSF Biomarkers: Analyze using Lumipulse G immunoassays.

-

-

Run all samples in duplicate according to the manufacturer's instructions, including standard curves and quality controls.

-

-

Data Analysis:

-

Calculate the mean concentration for each biomarker at every time point.

-

Perform statistical analysis (e.g., paired t-tests) to evaluate the change from baseline for each biomarker within the treatment group.

-

Compare changes in the treatment group to a placebo or control group (if applicable) to determine treatment effect.

-

Safety and Tolerability

Across multiple clinical trials involving over 2,000 patients, ALZ-801 and tramiprosate have demonstrated a favorable safety profile. Notably, treatment with ALZ-801 has not been associated with an increased risk of vasogenic brain edema (ARIA-E), a key concern with amyloid-targeting antibody therapies, particularly in the high-risk APOE4/4 population. The most common adverse events are typically mild and transient, including nausea and vomiting.

Conclusion

ALZ-801 presents a promising neuroprotective strategy for Alzheimer's disease by targeting the formation of toxic Aβ oligomers. Its upstream mechanism of action, favorable safety profile, and quantitative evidence of reduced neurodegeneration and brain atrophy position it as a significant candidate in the AD therapeutic landscape. The data strongly suggest a disease-modifying effect, particularly in genetically at-risk populations, supporting its continued development for early-stage Alzheimer's disease.

References

ALZ-801: A Prodrug of Tramiprosate for Alzheimer's Disease - A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and functional impairment. A central element in its pathogenesis is the aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, into soluble oligomers and insoluble plaques in the brain.[1][2] These oligomers are considered a primary neurotoxic species, making them a critical target for therapeutic intervention.[1][3]

Tramiprosate (homotaurine) was developed as a small-molecule Aβ anti-aggregation agent.[1] While it showed promise in preclinical studies and a potential efficacy signal in a specific genetic subpopulation of AD patients, its clinical development was hampered by significant limitations, including high inter-subject pharmacokinetic (PK) variability and poor gastrointestinal (GI) tolerability, primarily nausea and vomiting.

To overcome these challenges, ALZ-801 (valiltramiprosate) was developed. ALZ-801 is an orally available, valine-conjugated prodrug of tramiprosate. This strategic modification enhances its pharmaceutical properties, leading to improved oral absorption and tolerability while delivering the active therapeutic agent, tramiprosate. This guide provides a detailed technical overview of ALZ-801, its mechanism of action, pharmacokinetic profile, clinical development, and the experimental protocols underpinning its evaluation.

Mechanism of Action: Inhibiting Amyloid-Beta Aggregation

The therapeutic activity of ALZ-801 is mediated by its active agent, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA). Both molecules act as Aβ anti-aggregation agents, intervening at the initial step of the amyloid cascade.

Tramiprosate binds to soluble Aβ42 monomers through a multi-ligand "enveloping" mechanism. This interaction stabilizes the monomeric conformation of Aβ42, preventing the misfolding and self-assembly that leads to the formation of neurotoxic soluble oligomers. Molecular studies have shown that tramiprosate specifically binds to key amino acid residues on the Aβ42 peptide, including Lys16, Lys28, and Asp23, which are critical for oligomer seed formation and neurotoxicity. By inhibiting the formation of these toxic oligomers, ALZ-801 acts upstream of plaque deposition and other downstream pathological events. The metabolite 3-SPA, which is also found endogenously in the human brain, exhibits a comparable potency in inhibiting Aβ42 oligomer formation.

Pharmacokinetics: The Prodrug Advantage

ALZ-801 was engineered to address the pharmacokinetic deficiencies of tramiprosate. Following oral administration, the valine conjugate is rapidly and completely cleaved, releasing tramiprosate into the plasma. This prodrug strategy results in a significantly improved and more consistent pharmacokinetic profile compared to direct administration of tramiprosate.

Phase 1 bridging studies in healthy adult and elderly volunteers demonstrated that ALZ-801 provides dose-dependent plasma concentrations of tramiprosate with substantially reduced inter-subject variability and a longer elimination half-life than its parent compound. A key finding was that a dose of 265 mg of ALZ-801 administered twice daily (BID) achieves the same steady-state plasma exposure (Area Under the Curve, AUC) as the 150 mg BID dose of tramiprosate used in prior Phase 3 trials, which showed potential efficacy in APOE4/4 homozygous AD patients. Furthermore, administering ALZ-801 with food markedly reduces the incidence of GI side effects without affecting the plasma exposure of tramiprosate.

| Parameter | Tramiprosate (150 mg BID) | ALZ-801 (265 mg BID) | Improvement with ALZ-801 |

| Bioequivalence | Reference | Achieves equivalent steady-state AUC to 150 mg tramiprosate BID | N/A |

| Inter-subject Variability | High | Substantially Reduced | More consistent and predictable plasma levels |

| Elimination Half-life | Shorter | Longer | Sustained plasma concentrations |

| Food Effect on PK | N/A | No effect on plasma exposure | Dosing flexibility |

| Food Effect on GI Tolerability | N/A | Markedly reduced GI symptoms | Improved patient compliance |

| Oral Bioavailability (Rat) | N/A | 100% (for metabolite 3-SPA) | Excellent absorption |

| Brain Penetration (Rat) | N/A | ~25% (for metabolite 3-SPA) | Effective CNS delivery |

| Table 1: Comparative Pharmacokinetic and Tolerability Profile of Tramiprosate and ALZ-801. |

Clinical Development and Efficacy

The clinical development of ALZ-801 has focused on a precision medicine approach, targeting patients with early AD who are homozygous for the apolipoprotein E4 allele (APOE4/4). This strategy was informed by a post-hoc analysis of the original tramiprosate Phase 3 trials, which revealed robust and sustained cognitive and functional benefits in this specific genetic subgroup.

APOLLOE4 Phase 3 Trial

The pivotal APOLLOE4 study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of ALZ-801 (265 mg BID) over 78 weeks in 325 patients with early AD and the APOE4/4 genotype.

Topline results announced in April 2025 indicated that the study did not meet its primary endpoint of statistically significant slowing of cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) in the overall study population. However, a prespecified analysis of patients at the Mild Cognitive Impairment (MCI) stage of the disease showed nominally statistically significant and clinically meaningful cognitive benefits compared to placebo. Additionally, ALZ-801 demonstrated a significant slowing of brain atrophy, as measured by hippocampal volume on MRI, across the overall study population, suggesting potential neuroprotective effects.

| Outcome Measure | Study Population | Result | Significance |

| ADAS-Cog13 | Overall (MCI + Mild AD) | 11% benefit vs. placebo | p=0.607 (Not Significant) |

| ADAS-Cog13 | Prespecified MCI Subgroup | Nominally significant cognitive benefit | Clinically meaningful improvement |

| Hippocampal Volume (MRI) | Overall (MCI + Mild AD) | Slowed brain atrophy | Suggests neuroprotective effects |

| Plasma p-tau181 | Phase 2 (APOE4 Carriers) | Significant reduction from baseline | Target engagement and downstream effect |

| Plasma Aβ42 | Phase 2 (APOE4 Carriers) | Significant reduction from baseline | Suggests brain Aβ42 clearance |

| Table 2: Summary of Key Efficacy and Biomarker Results for ALZ-801. |

Safety and Tolerability Profile

A primary advantage of ALZ-801 is its favorable safety and tolerability profile, which represents a significant improvement over tramiprosate and a point of differentiation from other amyloid-targeting therapies.

In clinical trials, ALZ-801 was well-tolerated. The most common adverse events were transient and mild nausea and some instances of vomiting. These GI effects were not dose-related, showed evidence of tolerance with continued use, and were significantly mitigated when the drug was taken with food. Importantly, and in contrast to amyloid-targeting monoclonal antibodies, treatment with ALZ-801 has not been associated with an increased risk of vasogenic brain edema (ARIA-E). This favorable safety profile makes it a potentially safer option, particularly for the APOE4/4 population, which is at the highest risk for ARIA with antibody treatments.

| Adverse Event | Tramiprosate (150 mg BID) | ALZ-801 (265 mg BID) | Placebo |

| Nausea | Up to 23% | Mild, transient, reduced with food | ~13% |

| Vomiting | Common | Mild, transient, reduced with food | N/A |

| Weight Loss | ~15% | Reported | N/A |

| Vasogenic Edema (ARIA-E) | No cases reported | No increased risk observed | No increased risk observed |

| Table 3: Comparative Safety and Tolerability of Tramiprosate and ALZ-801. |

Experimental Protocols

Protocol: Phase 1 Pharmacokinetic Bridging Study

-

Objective : To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of ALZ-801 in healthy volunteers and to establish the dose bioequivalent to 150 mg BID of tramiprosate.

-

Design : Randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.

-

Population : Healthy male and female adult and elderly volunteers.

-

Methodology :

-

Dosing : Subjects received single or multiple rising doses of ALZ-801 (capsule or immediate-release tablet) or placebo under fasted and fed conditions.

-

Sample Collection : Serial plasma and urine samples were collected at predefined time points post-dosing.

-

Bioanalysis : Plasma and urine concentrations of tramiprosate and its metabolite 3-SPA were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

-

PK Analysis : Non-compartmental pharmacokinetic analysis was performed to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).

-

Protocol: In Vitro Aβ42 Anti-Aggregation Assay

-

Objective : To characterize the molecular interaction of tramiprosate with Aβ42 monomers and its effect on oligomer formation.

-

Design : In vitro molecular analytical study.

-

Methodology :

-

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Used to observe the concentration-related interactions between tramiprosate and monomeric Aβ42, demonstrating a multi-ligand binding mechanism that stabilizes the monomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed to identify the specific amino acid binding sites (Lys16, Lys28, Asp23) of tramiprosate on the Aβ42 monomer.

-

Molecular Dynamics Simulations : Computer simulations used to visualize and confirm the "enveloping" mechanism and the resulting conformational changes in the Aβ42 monomer that inhibit aggregation.

-

Protocol: APOLLOE4 Phase 3 Clinical Trial

-

Objective : To evaluate the efficacy and safety of ALZ-801 compared to placebo in subjects with Early AD who are APOE4/4 homozygotes.

-

Design : Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Population : 325 subjects, aged 50-80 years, with a diagnosis of Early AD (MCI or mild dementia), Mini-Mental State Examination (MMSE) score ≥ 22, and confirmed APOE4/4 genotype.

-

Intervention : Oral ALZ-801 265 mg BID versus a matching placebo.

-

Duration : 78 weeks of treatment.

-

Primary Efficacy Outcome : Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog 13).

-

Key Secondary Outcomes : Clinical Dementia Rating–Sum of Boxes (CDR-SB) and Amsterdam-Instrumental Activities of Daily Living (A-IADL).

-

Additional Outcomes : Volumetric MRI (hippocampal volume, cortical thickness) and fluid biomarkers (plasma and CSF p-tau, Aβ).

Conclusion

ALZ-801 represents a rationally designed prodrug that successfully addresses the significant pharmacokinetic and tolerability limitations of its active agent, tramiprosate. By ensuring consistent and optimal drug exposure with improved GI tolerability, ALZ-801 has enabled the re-evaluation of a promising anti-amyloid aggregation agent in a genetically targeted patient population. Its mechanism of action, which involves inhibiting the formation of toxic Aβ oligomers at the earliest stage of the amyloid cascade, offers a differentiated approach from plaque-clearing antibodies.

While the pivotal APOLLOE4 trial did not meet its primary endpoint in the broad early AD population, the promising signals on cognition in the MCI subgroup and the robust neuroprotective effects on brain structure warrant further investigation. The favorable safety profile of ALZ-801, particularly the absence of ARIA-E risk, positions it as a potentially safe, oral, disease-modifying therapy for Alzheimer's disease, especially for the high-risk APOE4/4 homozygous population.

References

The Chemical Architecture and Therapeutic Profile of ALZ-801: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALZ-801 (valiltramiprosate) is an innovative, orally bioavailable small molecule currently in late-stage clinical development for the treatment of Alzheimer's disease (AD). As a prodrug of tramiprosate, ALZ-801 is designed for enhanced pharmacokinetic properties and gastrointestinal tolerability. Its primary mechanism of action is the inhibition of soluble amyloid-beta (Aβ) oligomer formation, a critical pathological process in the onset and progression of AD. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ALZ-801, with a focus on the experimental methodologies employed in its characterization.

Chemical Structure and Physicochemical Properties

ALZ-801, chemically named 3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid, is a valine conjugate of tramiprosate.[1][2][3] This structural modification enhances its oral absorption and reduces gastrointestinal side effects compared to its active agent, tramiprosate.[4][5]

Chemical Structure of ALZ-801 and Tramiprosate:

Table 1: Physicochemical Properties of ALZ-801 and Tramiprosate

| Property | ALZ-801 (Valiltramiprosate) | Tramiprosate (Homotaurine) | Reference(s) |

| IUPAC Name | 3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | 3-aminopropane-1-sulfonic acid | |

| Synonyms | Valiltramiprosate, NRM-8499, BLU-8499 | Homotaurine, 3-APS | |

| CAS Number | 1034190-08-3 | 3687-18-1 | |

| Chemical Formula | C₈H₁₈N₂O₄S | C₃H₉NO₃S | |

| Molecular Weight | 238.31 g/mol | 139.18 g/mol | |

| Appearance | White to off-white solid | - | |

| Solubility | Water: 30 mg/mL (with sonication and warming) | Water: <0.3 µg/mL | |

| pKa | - | - | |

| LogP | -3 | -3.8 |

Mechanism of Action: Inhibition of Amyloid-Beta Oligomerization

ALZ-801's therapeutic effect is mediated by its active agent, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), both of which are potent inhibitors of Aβ42 oligomer formation. The proposed mechanism involves a multi-ligand enveloping effect on Aβ42 monomers, stabilizing them and preventing their aggregation into neurotoxic soluble oligomers. This action is upstream in the amyloid cascade, differentiating it from antibody-based therapies that primarily target existing amyloid plaques.

Signaling Pathway

The following diagram illustrates the role of ALZ-801's active components in the amyloid cascade, preventing the formation of toxic oligomers that lead to synaptic dysfunction and neurodegeneration.

References

- 1. glpbio.com [glpbio.com]

- 2. Alz-801 | C8H18N2O4S | CID 25008296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Oral Anti-Amyloid Agent ALZ-801 (Valiltramiprosate): A Targeted Approach for Alzheimer's Disease in APOE4/4 Homozygotes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to pose a significant global health challenge. The apolipoprotein E4 (APOE4) genotype is the most potent genetic risk factor for late-onset AD, with homozygous carriers (APOE4/4) exhibiting an 8- to 12-fold increased risk and a more aggressive disease course characterized by extensive amyloid-beta (Aβ) pathology.[1] ALZ-801 (valiltramiprosate) is an investigational, oral, small-molecule prodrug of tramiprosate designed to inhibit Aβ oligomer formation, a key upstream event in the amyloid cascade.[2][3] This technical guide provides a comprehensive overview of ALZ-801, focusing on its mechanism of action, its specific interaction with the APOE4 genotype, and a detailed analysis of the clinical trial data, with a particular focus on the pivotal Phase 3 APOLLOE4 trial.

Introduction: The APOE4 Genotype and the Rationale for a Targeted Therapy

The APOE gene plays a crucial role in lipid metabolism and has three common alleles: ε2, ε3, and ε4. The APOE4 allele is strongly associated with an increased risk of developing AD, an earlier age of onset, and a greater burden of Aβ plaques and soluble oligomers in the brain.[1][4] This heightened Aβ pathology in APOE4 carriers is attributed to several factors, including the promotion of Aβ aggregation and impaired clearance of Aβ peptides from the brain. Specifically, apoE4 protein isoforms are thought to stabilize toxic Aβ oligomers more effectively than other apoE isoforms, thereby accelerating the neurodegenerative cascade.

This distinct pathological phenotype makes the APOE4/4 homozygous population a prime target for anti-amyloid therapies. ALZ-801 acts upstream of plaque formation by preventing the initial misfolding and aggregation of soluble Aβ monomers into neurotoxic oligomers, offering a targeted therapeutic strategy for this high-risk population.

Pharmacology and Mechanism of Action of ALZ-801

ALZ-801 is a valine prodrug of tramiprosate (homotaurine), which enhances its oral bioavailability and gastrointestinal tolerability compared to the parent compound. Following oral administration, ALZ-801 is rapidly converted to tramiprosate. The proposed mechanism of action involves a novel "enveloping" of Aβ monomers by tramiprosate molecules.

This interaction is not a traditional 1:1 binding but a multi-ligand process where tramiprosate molecules stabilize the conformation of soluble Aβ42 monomers. This prevents the monomers from misfolding and self-associating into the toxic oligomeric species that are considered the primary drivers of synaptic dysfunction and neurodegeneration in AD. Molecular studies have identified key binding sites for tramiprosate on the Aβ42 monomer, specifically at amino acid residues Lys16, Lys28, and Asp23. Binding at these sites, particularly the disruption of a salt bridge between Asp23 and Lys28, is critical for inhibiting the conformational changes that lead to oligomer formation.

The diagram below illustrates the proposed mechanism of action of ALZ-801 and the influence of the APOE4 genotype.

Clinical Development Program: Key Trials and Data

The clinical development of ALZ-801 has been strategically focused on the APOE4 carrier population, culminating in the pivotal Phase 3 APOLLOE4 trial in APOE4/4 homozygotes.

Phase 2 Biomarker Study (NCT04693520)

This two-year, open-label study evaluated the effects of ALZ-801 (265 mg twice daily) on biomarkers of AD pathology in 84 APOE4 carriers (both heterozygotes and homozygotes) with early AD.

Key Findings:

-

Plasma p-tau181: A significant reduction from baseline was observed at all timepoints, reaching a 31% reduction at 104 weeks (p=0.045). This suggests a downstream effect on tau pathology and neurodegeneration.

-

Hippocampal Volume: Treatment with ALZ-801 resulted in a 28% slowing of hippocampal atrophy compared to a matched external control group from the Alzheimer’s Disease Neuroimaging Initiative (ADNI).

-

Cognition: Memory scores showed minimal decline from baseline over the two-year period and correlated significantly with the reduction in hippocampal atrophy.

| Phase 2 Biomarker Study (NCT04693520) - Key 104-Week Outcomes | |

| Biomarker | Result |

| Plasma p-tau181 Reduction from Baseline | 31% (p=0.045) |

| Plasma Aβ42 Reduction from Baseline | 4% (p=0.042) |

| Imaging | Result vs. Matched ADNI Control |

| Hippocampal Atrophy | 28% reduction (p<0.015) |

| Cognition | Result |

| Rey Auditory Verbal Learning Test (RAVLT) | Stabilization above baseline |

| Correlation (Hippocampal Volume vs. RAVLT) | Spearman's r = 0.44 (p=0.002) |

APOLLOE4 Phase 3 Trial (NCT04770220)

This was a 78-week, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of ALZ-801 (265 mg twice daily) in 325 APOE4/4 homozygotes with early AD.

Primary and Key Secondary Endpoints:

-

Primary: Alzheimer’s Disease Assessment Scale–Cognitive Subscale 13 (ADAS-Cog13)

-

Key Secondary: Clinical Dementia Rating–Sum of Boxes (CDR-SB), Amsterdam-Instrumental Activities of Daily Living (A-IADL)

Topline Results: The trial did not meet its primary endpoint in the overall study population (11% slowing on ADAS-Cog13, p=0.607). However, a prespecified analysis of the subgroup of patients with Mild Cognitive Impairment (MCI) at baseline showed clinically meaningful and nominally statistically significant benefits.

| APOLLOE4 Phase 3 Trial - Efficacy Outcomes at 78 Weeks | ||

| Outcome Measure | Overall Population (MCI + Mild AD) (n=325) | Prespecified MCI Subgroup (n=125) |

| ADAS-Cog13 | 11% slowing vs. Placebo(p=0.607) | 52% slowing vs. Placebo(p=0.041, nominal) |

| CDR-SB | 23% slowing vs. Placebo(p=0.309) | 102% benefit vs. Placebo(p=0.053, nominal) |

| Disability Assessment for Dementia (DAD) | 29% slowing vs. Placebo(p=0.279) | 96% benefit vs. Placebo(p=0.016, nominal) |

| Hippocampal Atrophy | 18% slowing vs. Placebo(p=0.017) | 26% slowing vs. Placebo(p=0.004) |

Safety and Tolerability: ALZ-801 demonstrated a favorable safety profile. Notably, there was no increased risk of amyloid-related imaging abnormalities with edema (ARIA-E), a significant concern with plaque-clearing anti-amyloid antibodies, particularly in APOE4 carriers. The most common treatment-emergent adverse events were mild and transient, including nausea, decreased appetite, and vomiting.

| APOLLOE4 Phase 3 Trial - Key Safety Findings | ||

| Adverse Event | ALZ-801 Group | Placebo Group |

| ARIA with Edema (ARIA-E) | 3.4% (all asymptomatic) | 3.4% (all asymptomatic) |

| ARIA with Microhemorrhages (ARIA-H) | 9% | 14% |

| Serious Adverse Events (SAEs) | Similar rates to placebo | Similar rates to ALZ-801 |

Experimental Protocols

APOLLOE4 Trial (NCT04770220) - Study Design

The workflow for a participant in the APOLLOE4 trial is outlined below.

-

Inclusion Criteria: Participants were male or female, aged 50-80, with a clinical diagnosis of early AD (MCI or mild dementia). All participants were required to be homozygous for the APOE4 allele, have a Mini-Mental State Examination (MMSE) score between 22 and 30, and a Clinical Dementia Rating-Global Score (CDR-G) of 0.5 or 1.

-

Exclusion Criteria: Prohibited medications included anti-amyloid antibodies within the prior 6 months. Unlike many antibody trials, APOLLOE4 allowed the inclusion of patients with a higher burden of cerebral microhemorrhages at baseline.

Biomarker Analysis Protocols

-

Plasma p-tau181: In the Phase 2 study, plasma biomarker analyses were conducted at the laboratory of Professor Kaj Blennow at the University of Gothenburg. Plasma p-tau181 was analyzed using the Single Molecule array (Simoa) technique, an ultra-sensitive immunoassay capable of detecting proteins at femtogram/mL concentrations. The specific assay utilized a combination of two monoclonal antibodies (Tau12 and AT270) to measure N-terminal to mid-domain forms of p-tau181.

-

Volumetric MRI: Brain MRI scans were performed at baseline and regular intervals to assess structural changes. While specific protocols can vary, standard practice in large-scale AD trials involves using automated segmentation software like FreeSurfer to perform volumetric analysis of brain regions, particularly the hippocampus. This software uses T1-weighted MRI images to automatically segment and calculate the volume of various cortical and subcortical structures, providing a reliable and reproducible measure of brain atrophy.

Logical Pathway: From Target Engagement to Clinical Benefit

The data from the ALZ-801 clinical program support a logical pathway from the drug's molecular mechanism to the observed clinical effects, particularly in the MCI due to AD, APOE4/4 homozygous population.

References

- 1. alzheon.com [alzheon.com]

- 2. alzheon.com [alzheon.com]

- 3. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer’s Disease Carrying Two Copies of APOE4 Gene - BioSpace [biospace.com]

- 4. ApoE and Aβ in Alzheimer’s disease: accidental encounters or partners? - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Amyloid: A Technical Guide to the Diverse Molecular Targets of ALZ-801

For Immediate Release

Framingham, MA – November 28, 2025 – This technical whitepaper provides an in-depth analysis of the molecular mechanisms of ALZ-801 (valiltramiprosate), a novel oral agent in late-stage clinical development for Alzheimer's disease. While its primary mechanism is the well-documented inhibition of amyloid-beta (Aβ) oligomer formation, emerging evidence reveals a broader spectrum of molecular interactions that contribute to its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the data, experimental protocols, and signaling pathways that define ALZ-801's activity beyond its primary amyloid target.

Executive Summary

ALZ-801, a prodrug of tramiprosate, is an investigational oral therapy that has demonstrated disease-modifying potential in clinical trials. Its active agent, tramiprosate, acts upstream by binding to Aβ42 monomers, stabilizing them and preventing their aggregation into neurotoxic soluble oligomers.[1][2][3] This primary action initiates a cascade of downstream effects and reveals direct interactions with other key molecular targets implicated in Alzheimer's disease pathophysiology. This document consolidates the current understanding of these secondary targets, which include the modulation of tau pathology, direct agonism of GABA-A receptors, and potential anti-inflammatory effects.

Downstream Attenuation of Tau Pathology

A significant consequence of ALZ-801's inhibition of Aβ oligomers is the reduction of downstream tau hyperphosphorylation (p-tau). Neurotoxic Aβ oligomers are known to induce neuronal stress and injury, leading to the pathological phosphorylation of tau protein, a core feature of Alzheimer's disease.[2][4] Clinical trial data substantiates that ALZ-801 treatment leads to a significant and sustained reduction in plasma p-tau181, a key biomarker of tau pathology.

Quantitative Data: Plasma p-tau181 Reduction

The following table summarizes the key findings from the Phase 2 biomarker study (NCT04693520) of ALZ-801 in APOE4 carriers with early Alzheimer's disease.

| Timepoint | Mean Reduction from Baseline in Plasma p-tau181 | p-value | Citation(s) |

| 13 Weeks | 27% | p=0.015 | |

| 52 Weeks | 41% - 43% | p=0.016, p<0.009 | |

| 104 Weeks | 31% | p=0.045 |

Signaling Pathway: Aβ Oligomer Inhibition to p-tau Reduction

The relationship between ALZ-801's primary action and its effect on tau is illustrated in the following pathway.

Experimental Protocol: Plasma p-tau181 Quantification

Assay Principle: Quantification of p-tau181 in plasma samples from clinical trial participants was performed using high-sensitivity immunoassays.

Methodology:

-

Sample Collection: Whole blood was collected from participants at specified time points (baseline, 13, 26, 52, and 104 weeks). Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Assay Platform: Ultrasensitive Single Molecule Array (Simoa®) or ELISA platforms were utilized for quantification. For instance, the Simoa® p-Tau 181 assay or the Human Tau (Phospho) [pT181] ELISA Kit (e.g., Invitrogen KHO0631) are representative technologies.

-

Procedure (ELISA example):

-

A monoclonal antibody specific for phosphorylated tau at threonine 181 is pre-coated onto microplate wells.

-

Plasma samples, standards, and controls are pipetted into the wells. p-tau181 present in the sample binds to the immobilized antibody.

-

After incubation and washing, a second, biotin-conjugated antibody specific for a different epitope of tau is added, forming a sandwich complex.

-

Following another wash, a streptavidin-peroxidase enzyme conjugate is added, which binds to the biotin.

-

A substrate solution is then added, and the enzyme catalyzes a color change.

-

The intensity of the color, measured by a microplate reader, is directly proportional to the concentration of p-tau181 in the sample.

-

-

Data Analysis: Concentrations are calculated based on a standard curve generated from known concentrations of recombinant p-tau181. Statistical analysis (e.g., paired t-test) is used to determine the significance of changes from baseline. All analyses were conducted in audited laboratories adhering to Good Laboratory Practice (GLP) standards.

Direct Agonism of GABA-A Receptors

Beyond its effects on the amyloid cascade, tramiprosate (homotaurine), the active agent of ALZ-801, is a structural analog of the neurotransmitter γ-amino butyric acid (GABA). Preclinical studies have confirmed that tramiprosate acts as a potent direct agonist at GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain. This interaction represents a distinct molecular mechanism that could contribute to its neuroprotective effects.

Quantitative Data: GABA-A Receptor Binding and Activation

The following table summarizes the binding affinity and potency of tramiprosate at GABA-A receptors from preclinical studies.

| Parameter | Value (Tramiprosate/Homotaurine) | Value (GABA - for comparison) | Experimental System | Citation |

| IC₅₀ (Displacement of [³H]muscimol) | 0.16 µM (158 ± 10 nM) | N/A | Mouse brain homogenates | |

| EC₅₀ (GABA-A receptor-mediated currents) | 0.4 µM | 3.7 µM | Murine cerebellar granule cells |

Experimental Workflow: Radioligand Binding Assay

The workflow for determining the binding affinity of tramiprosate to GABA-A receptors is outlined below.

References

Methodological & Application

Application Notes and Protocols for ALZ-801 (Valiltramiprosate) in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the dosage, administration, and experimental methodologies employed in clinical trials of ALZ-801 (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD).

Introduction to ALZ-801

ALZ-801 is an orally administered prodrug of tramiprosate, designed to improve upon the pharmacokinetic profile and gastrointestinal tolerability of its active compound.[1][2] Tramiprosate and its metabolite, 3-sulfopropanoic acid (3-SPA), are the active moieties that inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[3][4][5] Clinical development of ALZ-801 has focused on patients with early Alzheimer's disease who are carriers of the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for the disease.

Dosage and Administration

In recent Phase 2 and Phase 3 clinical trials, ALZ-801 has been administered according to the following regimen:

| Parameter | Details |

| Drug Name | ALZ-801 (valiltramiprosate) |

| Dosage | 265 mg |

| Route of Administration | Oral |

| Frequency | Twice daily (BID) |

| Formulation | Tablet |

| Duration of Treatment | 78 to 104 weeks |

Table 1: ALZ-801 Dosage and Administration in Clinical Trials.

A dose of 265 mg of ALZ-801 administered twice daily has been shown to achieve the same blood exposure as 150 mg of tramiprosate taken twice daily, a dose that demonstrated potential efficacy signals in earlier trials. To improve tolerability, some studies initiated dosing with one placebo tablet in the morning and one 265 mg ALZ-801 tablet in the evening for the first two weeks, followed by 265 mg twice daily. Administration with food has been shown to reduce gastrointestinal side effects without significantly impacting plasma exposure to tramiprosate.

Mechanism of Action: Inhibition of Aβ Oligomer Formation

ALZ-801's therapeutic rationale is based on its ability to interfere with the amyloid cascade at an early stage. The active components, tramiprosate and 3-SPA, bind to soluble Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers and subsequent plaque formation. This upstream mechanism of action is distinct from amyloid-targeting monoclonal antibodies that primarily clear existing amyloid plaques.

References

ALZ-801: Formulation and Oral Bioavailability Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALZ-801, also known as valiltramiprosate, is an innovative oral prodrug of tramiprosate developed for the treatment of Alzheimer's disease. Tramiprosate itself is a small molecule that inhibits the formation of neurotoxic beta-amyloid (Aβ) oligomers.[1][2] However, it exhibited high pharmacokinetic variability and gastrointestinal side effects.[1][2] ALZ-801 was designed to overcome these limitations by improving oral bioavailability and tolerability.[1] This document provides detailed application notes and protocols relevant to the formulation and assessment of the oral bioavailability of ALZ-801.

Formulation

ALZ-801 is formulated as an immediate-release oral tablet. The prodrug design involves the conjugation of tramiprosate with the amino acid L-valine, which enhances its absorption from the gastrointestinal tract. Following oral administration, ALZ-801 is rapidly absorbed and then cleaved by esterases in the plasma and liver to release the active moiety, tramiprosate, and its active metabolite, 3-sulfopropanoic acid (3-SPA). Both tramiprosate and 3-SPA are active agents that inhibit Aβ oligomer formation.

The tablet formulation has been shown to provide consistent and dose-proportional exposure of tramiprosate with reduced inter-subject variability compared to oral tramiprosate. A dose of 265 mg of ALZ-801 administered twice daily has been established to achieve a steady-state plasma exposure of tramiprosate equivalent to that of 150 mg of tramiprosate administered twice daily, a dose that showed cognitive benefits in a subset of Alzheimer's disease patients.

Oral Bioavailability and Pharmacokinetics

Clinical studies have demonstrated that ALZ-801 has favorable pharmacokinetic properties. The oral bioavailability of the ALZ-801 immediate-release tablet has been estimated to be approximately 52%, based on urinary recovery data. The prodrug, ALZ-801, has a short plasma half-life of around 30 minutes, while the active moiety, tramiprosate, has a much longer elimination half-life of about 18 hours, allowing for sustained therapeutic concentrations.

Administration with food has been shown to reduce the incidence of gastrointestinal side effects, such as nausea and vomiting, without significantly affecting the overall plasma exposure (AUC) of tramiprosate.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ALZ-801 and its active moiety, tramiprosate, from clinical studies.

| Parameter | ALZ-801 (Prodrug) | Tramiprosate (Active Moiety) | Reference |

| Oral Bioavailability | ~52% (for the 265 mg tablet) | - | |

| Time to Peak Plasma Concentration (Tmax) | 0.51 - 0.75 hours | 1.05 - 2.0 hours | |

| Elimination Half-Life (t½) | ≤ 30 minutes | ~18 hours | |

| Dose Proportionality | Excellent | Excellent | |

| Effect of Food on AUC | Not significantly affected | Not significantly affected |

| Dosing Regimen Comparison | ALZ-801 | Tramiprosate | Outcome | Reference |

| Dose | 265 mg twice daily | 150 mg twice daily | Equivalent steady-state AUC of tramiprosate |

Signaling Pathway and Mechanism of Action

ALZ-801 acts upstream in the amyloid cascade by targeting the soluble Aβ42 monomers. By stabilizing these monomers, it prevents their misfolding and subsequent aggregation into neurotoxic oligomers and plaques. This mechanism of action is distinct from antibody-based therapies that primarily target existing amyloid plaques.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the formulation and oral bioavailability of a small molecule drug like ALZ-801.

Protocol 1: In Vitro Dissolution Testing for Immediate-Release Tablets

This protocol is based on USP General Chapter <711> Dissolution and is suitable for quality control and formulation development of immediate-release tablets.

Objective: To determine the rate and extent of ALZ-801 release from an immediate-release tablet formulation.

Apparatus: USP Apparatus 2 (Paddle)

Media:

-

0.1 N HCl (pH 1.2) to simulate gastric fluid.

-

Phosphate buffer (pH 6.8) to simulate intestinal fluid.

Procedure:

-

Calibrate the dissolution apparatus according to USP guidelines.

-

Prepare 900 mL of the selected dissolution medium and equilibrate to 37 ± 0.5 °C in each vessel.

-

Place one ALZ-801 tablet in each of the six vessels.

-

Start the apparatus at a paddle speed of 50 rpm.

-

Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples through a 0.45 µm filter.

-

Analyze the concentration of ALZ-801 in the samples using a validated HPLC-UV or LC-MS method.

-

Calculate the percentage of drug dissolved at each time point.

Acceptance Criteria (Example): Not less than 80% (Q) of the labeled amount of ALZ-801 is dissolved in 30 minutes.

Protocol 2: Quantification of ALZ-801 and Tramiprosate in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the bioanalysis of ALZ-801 and its active metabolite in plasma samples from clinical trials.

Objective: To accurately quantify the concentrations of ALZ-801 and tramiprosate in human plasma.

Materials:

-

Human plasma (K2EDTA)

-

ALZ-801 and tramiprosate reference standards

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

96-well protein precipitation plate

Procedure:

-

Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate. b. Add 200 µL of ACN containing the internal standard to each well. c. Mix thoroughly and centrifuge the plate at 4000 rpm for 10 minutes. d. Transfer the supernatant to a clean 96-well plate for analysis.

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% FA in water.

- Mobile Phase B: 0.1% FA in ACN.

- Gradient: A suitable gradient to separate ALZ-801, tramiprosate, and the internal standard.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for ALZ-801, tramiprosate, and the internal standard.

-

Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. b. Determine the concentrations of ALZ-801 and tramiprosate in the plasma samples from the calibration curve using a weighted linear regression.

Protocol 3: Phase 1 Clinical Study Design for Oral Bioavailability Assessment

This protocol describes a typical Phase 1 study design to evaluate the safety, tolerability, and pharmacokinetics of a new oral drug like ALZ-801. It often includes single ascending dose (SAD), multiple ascending dose (MAD), and food-effect components.

Objective: To assess the safety, tolerability, and pharmacokinetic profile of ALZ-801 in healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled.

Part A: Single Ascending Dose (SAD)

-

Enroll cohorts of healthy volunteers (e.g., 8 subjects per cohort, 6 active and 2 placebo).

-

Administer a single oral dose of ALZ-801 or placebo to each cohort, with the dose escalating in subsequent cohorts (e.g., 100 mg, 172 mg, 300 mg).

-

Collect serial blood samples for pharmacokinetic analysis at pre-dose and various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

-

Monitor safety and tolerability through vital signs, ECGs, clinical laboratory tests, and adverse event reporting.

-

A safety review committee evaluates the data from each cohort before proceeding to the next higher dose.

Part B: Multiple Ascending Dose (MAD)

-

Enroll new cohorts of healthy volunteers.

-

Administer multiple oral doses of ALZ-801 or placebo (e.g., once or twice daily for 7-14 days).

-

Collect blood samples for PK analysis at various time points to determine steady-state concentrations.

-

Continue to monitor safety and tolerability.

Part C: Food-Effect Study

-

Use a crossover design where subjects receive a single dose of ALZ-801 on two separate occasions: once after an overnight fast and once after a standardized high-fat meal.

-

Collect serial blood samples for PK analysis after each administration.

-

Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) between the fed and fasted states.

References

Application Notes and Protocols: Pharmacokinetics of AL-801 in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALZ-801, also known as valiltramiprosate, is an oral small-molecule prodrug of tramiprosate developed for the treatment of Alzheimer's disease. As a valine-conjugated prodrug, ALZ-801 offers improved pharmacokinetic properties and gastrointestinal tolerability compared to its active agent, tramiprosate. Tramiprosate inhibits the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease. These application notes provide a comprehensive overview of the pharmacokinetics of ALZ-801 in human subjects, based on data from Phase 1 and Phase 2 clinical trials. Detailed experimental protocols and visualizations are included to guide researchers in this field.

Data Presentation: Pharmacokinetics of ALZ-801 and its Metabolites

The pharmacokinetic profile of ALZ-801 and its active metabolite, tramiprosate, has been evaluated in healthy volunteers and patients with early Alzheimer's disease. The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of ALZ-801 and Tramiprosate in Healthy Fasted Volunteers[1]

| ALZ-801 Dose (mg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| 100 | ALZ-801 | - | 0.51 - 0.75 | - | - |

| Tramiprosate | - | 1.05 - 2.0 | - | - | |

| 172 | ALZ-801 | - | 0.51 - 0.75 | - | - |

| Tramiprosate | - | 1.05 - 2.0 | - | - | |

| 300 | ALZ-801 | - | 0.51 - 0.75 | - | - |

| Tramiprosate | - | 1.05 - 2.0 | - | - |

Note: Specific Cmax and AUC values were not detailed in the provided search results. The original publication "Hey et al., Clinical Pharmacokinetics, 2018" should be consulted for this detailed data.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of ALZ-801 and Tramiprosate in Healthy Volunteers (14-day dosing)[1][2]

| ALZ-801 Dose | Analyte | Key Findings |

| Up to 342 mg twice daily | Tramiprosate | Excellent dose-proportionality. No accumulation or decrease in plasma exposure over 14 days. |

Note: Specific pharmacokinetic parameter values for the MAD study were not available in the search results. The primary publication should be referenced for detailed data.

Table 3: Effect of Food on Single Dose Pharmacokinetics of ALZ-801 Immediate-Release Tablet in Healthy Volunteers[1][2]

| Condition | Key Findings |

| Fed vs. Fasted | Administration of ALZ-801 with food markedly reduced the incidence of gastrointestinal symptoms. Plasma tramiprosate exposure (AUC) was not significantly affected by food. |

Table 4: Steady-State Pharmacokinetics of ALZ-801 and its Metabolites in APOE4 Carriers with Early Alzheimer's Disease (265 mg BID for 65 weeks)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| ALZ-801 | 5595 | 1.4 | 11,220 (AUC8h) | 1.2 |

| Tramiprosate | 1213 | 2.2 | 5229 (AUC8h) | - |

| 3-SPA (metabolite) | 440 | - | 2774 (AUC8h) | 37.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; BID: Twice daily.

Experimental Protocols

The following section outlines a typical experimental protocol for a clinical pharmacokinetic study of ALZ-801, synthesized from the methodologies described in the cited clinical trials.

Study Design and Population

-

Study Type: Randomized, placebo-controlled, single or multiple ascending dose study.

-

Subject Population: Healthy male and female adult and elderly volunteers, or patients with early-stage Alzheimer's disease.

-

Inclusion Criteria: Age (e.g., 50-80 years), Body Mass Index (BMI) within a specified range, normal health status as confirmed by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests. For patient studies, a diagnosis of early Alzheimer's disease with confirmed biomarker status (e.g., APOE4 carrier) is required.

-

Exclusion Criteria: History of significant medical conditions, use of concomitant medications that may interfere with the study drug, and pregnancy or lactation.

-

Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent.

Dosing and Administration

-

Formulation: ALZ-801 administered as an immediate-release tablet or loose-filled capsule.

-

Dose Levels:

-

Single Ascending Dose (SAD): Subjects receive a single oral dose of ALZ-801 at escalating dose levels (e.g., 100 mg, 172 mg, 300 mg). A placebo group is included for comparison.

-

Multiple Ascending Dose (MAD): Subjects receive multiple oral doses of ALZ-801 (e.g., once or twice daily for 14 days) at escalating dose levels. A placebo group is included.

-

-

Administration: The drug is administered orally with a standardized volume of water after an overnight fast. For food-effect studies, the drug is administered after a standardized high-fat meal.

Pharmacokinetic Sampling

-

Sample Matrix: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Urine samples may also be collected.

-

Sampling Time Points:

-

SAD: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

MAD: Pre-dose on Day 1, and at multiple time points after the last dose on Day 14, similar to the SAD schedule. Trough samples may be collected on intermediate days.

-

-

Sample Handling and Storage: Plasma samples are stored frozen at -20°C or -80°C until analysis.

Bioanalytical Method

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of ALZ-801, tramiprosate, and its metabolite 3-sulfopropanoic acid (3-SPA) in plasma.

-

Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.

-

Quantification: The lower limit of quantification (LLOQ) should be sufficient to characterize the concentration-time profile of the analytes.

Pharmacokinetic and Statistical Analysis

-

PK Parameters: Non-compartmental analysis (NCA) is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and terminal elimination half-life (t½).

-

Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation, median, min, and max) are calculated for the pharmacokinetic parameters at each dose level. Dose proportionality is assessed by analyzing the relationship between dose and exposure (Cmax and AUC).

Visualizations

Mechanism of Action of ALZ-801

Caption: Mechanism of Action of ALZ-801.

Experimental Workflow for a Pharmacokinetic Study of ALZ-801

Caption: Experimental Workflow for an ALZ-801 PK Study.

Application Notes and Protocols for the Synthesis of ALZ-801 (Valiltramiprosate) for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

Introduction